N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide
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Overview
Description
N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions. The final step involves the coupling of this core with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification steps like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to confirm these effects.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl)acetamide
- 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide
- 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Uniqueness
What sets N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide apart from similar compounds is its specific substitution pattern, particularly the presence of the 4-fluorobenzamide moiety. This unique structure can influence its binding affinity and specificity towards biological targets, potentially enhancing its therapeutic efficacy and reducing side effects compared to other similar compounds .
Properties
Molecular Formula |
C16H12FN3OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-fluoro-N-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)benzamide |
InChI |
InChI=1S/C16H12FN3OS/c17-10-6-4-9(5-7-10)15(21)20-14-13-11-2-1-3-12(11)22-16(13)19-8-18-14/h4-8H,1-3H2,(H,18,19,20,21) |
InChI Key |
PKFLRNXQJRDIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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